![molecular formula C9H13N B131133 N,2,4-trimethylaniline CAS No. 13021-13-1](/img/structure/B131133.png)
N,2,4-trimethylaniline
Overview
Description
N,2,4-trimethylaniline: is an organic compound with the molecular formula C9H13N It is an aromatic amine, characterized by the presence of a benzene ring substituted with three methyl groups and an amino group
Mechanism of Action
Target of Action
N,2,4-Trimethylaniline, also known as 2,4,6-Trimethylaniline , is an aromatic amine that is primarily used as a precursor to dyes . The primary targets of this compound are the molecules involved in the dye formation process.
Mode of Action
The compound can undergo iron-catalyzed oxidative C-C coupling with phenylacetylene and benzamide in the presence of tert-butylperoxide to form N,4-dimethyl-N-(3-phenylprop-2-ynyl)benzenamine and N-((methyl(p-tolyl)amino)methyl)benzamide .
Biochemical Pathways
this compound is involved in the synthesis of various bulky ligands. It condenses with glyoxal to give 1,2-diimine ligands . An example is glyoxal-bis(mesitylimine), a yellow solid synthesized by condensation of 2,4,6-trimethylaniline and glyoxal . The diimine is a useful precursor to popular NHC ligands including IMes .
Pharmacokinetics
It is known that the compound has a boiling point of 233 °c and a density of 0963 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of dyes and ligands. For instance, it is used in the synthesis of N-heterocyclic carbenes, which are found in 2nd generation Grubbs’ catalyst .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the iron-catalyzed oxidative C-C coupling process requires the presence of tert-butylperoxide . Additionally, the compound’s physical properties, such as its boiling point and density, may be affected by temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Nitration and Reduction Method:
Starting Material: Mesitylene (1,3,5-trimethylbenzene)
Nitration: Mesitylene is nitrated using a mixture of sulfuric acid and nitric acid to produce 2,4,6-trimethyl nitrobenzene.
Reduction: The nitro group is then reduced to an amino group using catalytic hydrogenation with a nickel catalyst.
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Industrial Production Methods:
- The industrial production of N,2,4-trimethylaniline typically follows the nitration and reduction method due to its efficiency and cost-effectiveness. The process involves large-scale nitration of mesitylene followed by catalytic hydrogenation to yield the desired product .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- N,2,4-trimethylaniline can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reagents and Conditions: Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction:
- The compound can be reduced to form various derivatives, depending on the reducing agent used.
Reagents and Conditions: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
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Substitution:
- Electrophilic aromatic substitution reactions are common, where the amino group directs incoming electrophiles to the ortho and para positions.
Reagents and Conditions: Halogenation, nitration, and sulfonation reactions can be carried out using halogens, nitric acid, and sulfuric acid, respectively.
Major Products Formed:
- Oxidation can lead to the formation of quinone derivatives.
- Reduction can yield various amine derivatives.
- Substitution reactions can produce halogenated, nitrated, or sulfonated products .
Scientific Research Applications
Chemical Synthesis and Material Science
1. Synthesis of Dyes and Pigments
N,2,4-trimethylaniline is primarily utilized as an intermediate in the manufacture of dyes. Notably, it is a precursor for Acid Blue 129 dye, which is employed in histochemistry studies due to its ability to bind selectively to specific cellular components . The compound's structure allows for modifications that enhance dye properties such as solubility and stability.
2. Production of Polytriarylamines (PTAAs)
The compound is also significant in the synthesis of polytriarylamines via Yamamoto polycondensation. PTAAs are electron-rich materials that serve as electron transport layers in organic light-emitting diodes (OLEDs) and perovskite solar cells . The ability to process PTAAs at lower temperatures minimizes thermal damage to active layers in electronic devices.
Toxicological Studies and Carcinogenicity
1. Carcinogenic Potential
Research indicates that this compound can induce carcinogenic effects. In studies involving Fischer 344 rats and B6C3F1 mice, significant increases in liver tumors were observed following dietary exposure to the compound . The National Cancer Institute reported a clear correlation between dosage and tumor incidence, particularly hepatocellular carcinomas and bile duct carcinomas.
2. Mechanism of Action
The toxicological profile of this compound suggests that its N-hydroxylated metabolites play a crucial role in its carcinogenic activity. These metabolites have been linked to the formation of DNA breaks in cellular assays . Furthermore, the compound has been shown to induce methemoglobinemia in animal models, indicating potential hematological toxicity .
Analytical Applications
1. Spectrophotometric Determination
this compound has been applied in analytical chemistry for the spectrophotometric determination of phenolic compounds and carbamate pesticides. A flow-injection spectrophotometric system utilizing diazotized trimethylaniline allows for sensitive detection of these analytes . This application highlights its utility beyond synthetic chemistry into environmental monitoring.
Case Studies
Study | Subject | Findings |
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National Cancer Institute (1979) | Fischer 344 Rats | Induced liver tumors with significant dose-response relationship; hepatocellular carcinomas observed. |
Weisburger et al. (1978) | B6C3F1 Mice | Elevated incidences of lung adenomas and liver tumors; correlated with dietary exposure levels. |
Lindstrom et al. (1969) | V79 Cells | Induced DNA breaks; evidence of N-hydroxylated metabolite formation linked to carcinogenic potential. |
Comparison with Similar Compounds
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2,4,6-trimethylaniline:
- Also known as mesidine, it is an aromatic amine with similar structural features but different substitution patterns.
- Used as a precursor to dyes and in the preparation of ligands for catalysis .
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N,N-dimethylaniline:
- An aromatic amine with two methyl groups attached to the nitrogen atom.
- Commonly used as a precursor in the synthesis of dyes and other organic compounds .
Uniqueness:
- N,2,4-trimethylaniline is unique due to its specific substitution pattern, which influences its reactivity and applications.
- The presence of three methyl groups and an amino group on the benzene ring provides distinct chemical properties compared to other similar compounds .
Biological Activity
N,2,4-trimethylaniline (also known as 2,4,5-trimethylaniline) is an aromatic amine that has garnered attention due to its biological activities and potential health implications. This article explores its pharmacological properties, carcinogenicity, and other biological effects based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a benzene ring with three methyl groups attached to the nitrogen atom. Its chemical formula is CHN, and it is classified as a tertiary amine. The presence of multiple methyl groups contributes to its lipophilicity and affects its interaction with biological systems.
Pharmacological Activities
Research has indicated that this compound exhibits various biological activities:
- Anticancer Properties : Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, it has been tested against murine leukemia cells, demonstrating significant cytotoxicity. This suggests a potential role in cancer treatment strategies .
- Genotoxicity : The compound has been linked to genotoxic effects in several studies. It has been reported to induce mutations in bacterial models such as Salmonella typhimurium. This mutagenic potential raises concerns regarding its safety and implications for human health .
- Carcinogenicity : Significant evidence points to the carcinogenic nature of this compound. Animal studies have demonstrated an increased incidence of liver tumors in both male and female Fischer 344 rats and B6C3F1 mice exposed to the compound. The National Cancer Institute (NCI) reported a clear dose-response relationship for liver tumors among treated subjects .
Table 1: Tumor Incidence in Animal Studies
Study Reference | Animal Model | Dose (ppm) | Tumor Type | Incidence (Treated/Control) |
---|---|---|---|---|
NCI (1979) | Fischer 344 Rats | 200 | Liver Neoplastic Nodules | 3/50 |
800 | Hepatocellular Carcinomas | 11/50 | ||
B6C3F1 Mice | 200 | Lung Adenomas | 0/49 | |
800 | Lung Carcinomas | 2/50 | ||
Weisburger et al. | Fischer 344 Rats | Various | Subcutaneous Fibromas | Marginally significant |
The data indicates a strong correlation between exposure levels and tumor incidence, particularly in the liver and lungs.
The mechanism by which this compound exerts its biological effects may involve metabolic activation leading to the formation of reactive metabolites. These metabolites can interact with cellular macromolecules such as DNA, resulting in mutations and subsequent carcinogenesis .
Environmental and Safety Considerations
Given its potential toxicity and carcinogenicity, this compound poses risks not only in occupational settings but also in environmental contexts where it may contaminate water sources or soil. Regulatory bodies have classified it under substances requiring careful handling due to its hazardous nature.
Properties
IUPAC Name |
N,2,4-trimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-4-5-9(10-3)8(2)6-7/h4-6,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOFXYGGAJKWHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493467 | |
Record name | N,2,4-Trimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13021-13-1 | |
Record name | N,2,4-Trimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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